2-Methoxy-4'-methyl-biphenyl-3-ylamine
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Overview
Description
2-Methoxy-4’-methyl-biphenyl-3-ylamine is an organic compound that belongs to the biphenyl class of chemicals Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 4’-position on the biphenyl structure, with an amine group (-NH2) attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-methyl-biphenyl-3-ylamine typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2-Methoxy-4’-methyl-biphenyl-3-ylamine, often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is widely used due to its versatility and compatibility with various functional groups . Additionally, other methods such as the Ullmann reaction and the Wurtz-Fittig reaction may be employed depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4’-methyl-biphenyl-3-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
2-Methoxy-4’-methyl-biphenyl-3-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological processes and as a potential ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-biphenyl-3-ylamine: Lacks the methyl group at the 4’-position.
4’-Methyl-biphenyl-3-ylamine: Lacks the methoxy group at the 2-position.
2-Methoxy-4’-methyl-biphenyl: Lacks the amine group at the 3-position.
Uniqueness
2-Methoxy-4’-methyl-biphenyl-3-ylamine is unique due to the presence of both the methoxy and methyl groups, as well as the amine functionality. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methoxy-3-(4-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16-2/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSEBNJUVQRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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